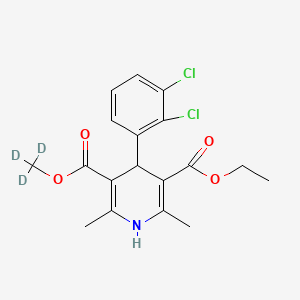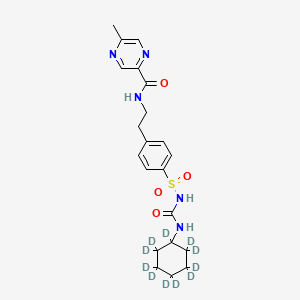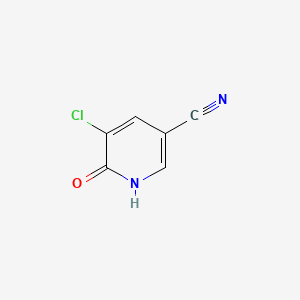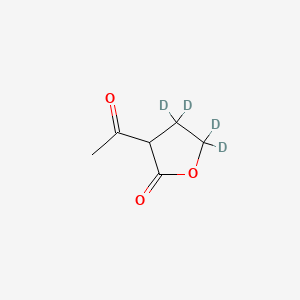
Cisapride-13C,d3
Vue d'ensemble
Description
Cisapride-13C,d3 is a specialty product used for proteomics research . It is a high-quality, certified reference material available for purchase online . The chemical name for this compound is rel-4-Amino-5-chloro-N- [1- [ (3R,4S)-3- (4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide-13CD3 .
Molecular Structure Analysis
The molecular formula for this compound is C22(13C)H26D3ClFN3O4 . This indicates that the molecule contains 22 carbon atoms (one of which is the isotope 13C), 26 hydrogen atoms (three of which are the isotope D, or deuterium), one chlorine atom, one fluorine atom, three nitrogen atoms, and four oxygen atoms .Applications De Recherche Scientifique
- Application: Les chercheurs l’utilisent pour étudier la vidange gastrique des solides et des liquides. Par exemple, des études ont montré que la cisapride accélère la vidange gastrique des solides chez les patients et les sujets sains .
- Application: Les scientifiques l’utilisent comme matière de référence pour étudier la libération de neurotransmetteurs dans le système nerveux entérique. Lorsqu’elle active la voie de signalisation du récepteur 5-HT4, la cisapride favorise la libération de neurotransmetteurs acétylcholine .
Études de la motilité gastro-intestinale
Recherche neurologique
En résumé, Cisapride-13C,d3 trouve des applications dans les études gastro-intestinales, la neurologie, la pharmacocinétique, le développement de médicaments, la spectrométrie de masse et la recherche clinique. Son marquage isotopique stable fournit des informations précieuses dans diverses disciplines scientifiques . N’hésitez pas à nous contacter si vous avez besoin de plus amples informations ou si vous avez d’autres questions ! 😊
Mécanisme D'action
- Importantly, it does not induce muscarinic or nicotinic receptor stimulation, nor does it inhibit acetylcholinesterase activity .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Cisapride, the non-isotope-labelled form of Cisapride-13C,d3, has been associated with serious cardiac side-effects, leading to its withdrawal or limited use in many countries . A safety data sheet for cisapride monohydrate, a related compound, indicates that it causes serious eye damage and advises wearing protective clothing and eye protection when handling the substance .
Analyse Biochimique
Biochemical Properties
Cisapride-13C,d3, like its parent compound Cisapride, is a serotonin 5-HT4 receptor agonist . It interacts with these receptors, leading to the release of acetylcholine neurotransmitters in the enteric nervous system . This interaction enhances the motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions .
Cellular Effects
This compound influences cell function by acting on the serotonin 5-HT4 receptors. It promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This action stimulates motility in the gastrointestinal tract, which can affect various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the serotonin 5-HT4 receptors. Upon activation of the receptor signaling pathway, this compound promotes the release of acetylcholine neurotransmitters in the enteric nervous system . This leads to an increase in the tone and amplitude of gastric contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum, resulting in accelerated gastric emptying and intestinal transit .
Dosage Effects in Animal Models
In animal models, the effects of Cisapride, and by extension this compound, vary with dosage. For dogs, the recommended dosage ranges from 0.1–0.5 mg/kg orally every 8–12 hours . For cats, the dosage ranges from 2.5–5.0 mg per cat orally 2–3 times daily . Adjustments may be needed based on the animal’s response and tolerance to the drug .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as Cisapride. Cisapride acts as a serotonin 5-HT4 receptor agonist, influencing the release of acetylcholine neurotransmitters in the enteric nervous system . This action affects the motility of the gastrointestinal tract, impacting metabolic flux and metabolite levels .
Propriétés
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-(trideuterio(113C)methoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUBABJRXZOMT-WNJPBQIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC(=C(C=C1C(=O)N[C@@H]2CCN(C[C@@H]2OC)CCCOC3=CC=C(C=C3)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)
![N-(4-methyl-3-nitrophenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B562453.png)
![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide](/img/structure/B562458.png)


![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)




